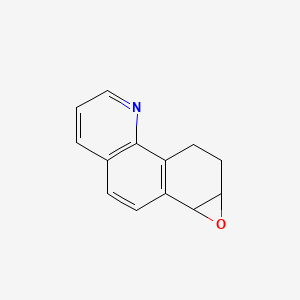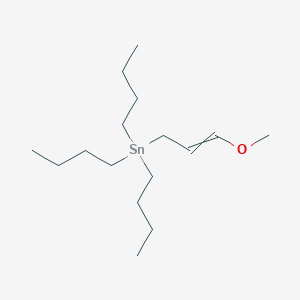![molecular formula C10H7N3S2 B14317353 2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole CAS No. 112494-50-5](/img/structure/B14317353.png)
2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole is a heterocyclic compound that features both a thiazole and a benzimidazole ring. These structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The thiazole ring contains sulfur and nitrogen atoms, while the benzimidazole ring is composed of fused benzene and imidazole rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole typically involves the formation of the thiazole ring followed by its attachment to the benzimidazole moiety. One common method involves the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring. This is followed by the condensation of the thiazole derivative with o-phenylenediamine under acidic conditions to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and flow chemistry can be employed to enhance reaction rates and yields. Additionally, the use of eco-friendly solvents and catalysts is often considered to minimize environmental impact.
化学反应分析
Types of Reactions
2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of dyes, pigments, and other materials.
作用机制
The mechanism of action of 2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interfere with DNA replication and repair processes, leading to cell cycle arrest and apoptosis in cancer cells. The thiazole ring’s sulfur atom can form strong interactions with metal ions, which may contribute to its biological activity.
相似化合物的比较
Similar Compounds
Thiabendazole: Another benzimidazole derivative with antifungal and antiparasitic properties.
Sulfathiazole: A thiazole derivative with antimicrobial activity.
Ritonavir: A thiazole-containing antiretroviral drug.
Uniqueness
2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole is unique due to its dual ring structure, which imparts a combination of properties from both thiazole and benzimidazole rings. This duality enhances its potential for diverse biological activities and makes it a versatile compound in various fields of research.
属性
CAS 编号 |
112494-50-5 |
|---|---|
分子式 |
C10H7N3S2 |
分子量 |
233.3 g/mol |
IUPAC 名称 |
4-(1H-benzimidazol-2-ylsulfanyl)-1,3-thiazole |
InChI |
InChI=1S/C10H7N3S2/c1-2-4-8-7(3-1)12-10(13-8)15-9-5-14-6-11-9/h1-6H,(H,12,13) |
InChI 键 |
FEAMXEAOBVJMNI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CSC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


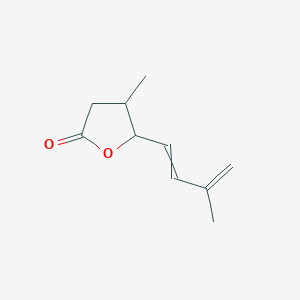

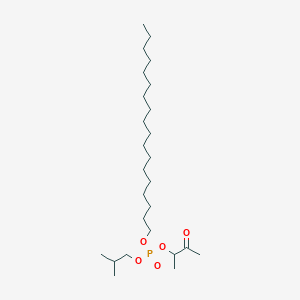

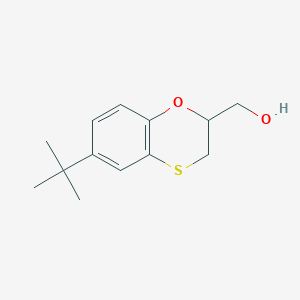
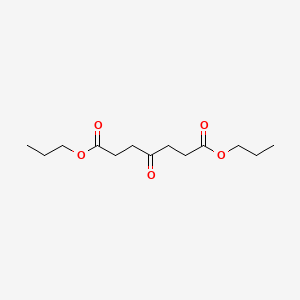



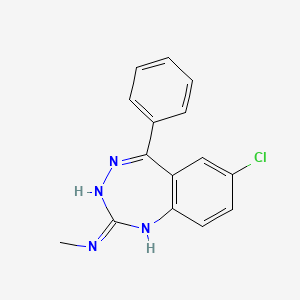
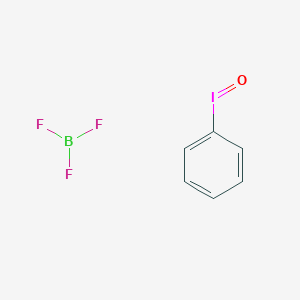
![Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]-](/img/structure/B14317328.png)
